

Spectroscopic Elucidation of Methyl Cyclopentylphenylglycolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl cyclopentylphenylglycolate

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Introduction: Unveiling the Molecular Architecture of Methyl Cyclopentylphenylglycolate

Methyl cyclopentylphenylglycolate, a significant intermediate in the synthesis of various organic compounds and pharmaceuticals, possesses a unique molecular architecture that dictates its chemical behavior and potential applications.^[1] Accurate and unambiguous structural confirmation is paramount for its use in drug development and scientific research. This technical guide provides an in-depth analysis of the spectroscopic data for **methyl cyclopentylphenylglycolate**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a self-validating system, the protocols and interpretations presented herein are designed to ensure the highest degree of scientific integrity, empowering researchers to confidently identify and characterize this important molecule.

The IUPAC name for this compound is methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, and its unique identifier is CAS number 19833-96-6.^{[2][3]} Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.3 g/mol.^[3]

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of **methyl cyclopentylphenylglycolate**.

Part 1: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": Causality Behind Experimental Choices

Proton NMR (^1H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. The choice of a 300 MHz spectrometer represents a balance between resolution and accessibility for routine analysis. Higher field strengths would offer greater dispersion of signals, but 300 MHz is sufficient to resolve the key proton environments in **methyl cyclopentylphenylglycolate**. Deuterated chloroform (CDCl_3) is selected as the solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak that does not interfere with the analyte signals.

Experimental Protocol: A Self-Validating System

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **methyl cyclopentylphenylglycolate**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumental Parameters (300 MHz Spectrometer):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
 - Acquisition Time: Typically 2-3 seconds to ensure good resolution.
 - Relaxation Delay (d1): A delay of 1-2 seconds is adequate for quantitative analysis of non-quaternary protons.

- Number of Scans (ns): 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
- Spectral Width: A spectral width of 10-12 ppm is appropriate to encompass all proton signals.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum manually.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate all signals to determine the relative number of protons.

Data Presentation: ^1H NMR Spectral Data

The following table summarizes the ^1H NMR spectral data for **methyl cyclopentylphenylglycolate**.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.65-7.63	multiplet	5H	Phenyl (Ph)
7.37-7.25	multiplet	Phenyl (Ph)	
3.77	singlet	3H	Methyl (CH_3)
3.74	singlet	1H	Hydroxyl (OH)
2.90	pentet	1H	Methine ($\text{CHC}(\text{OH})$)
1.69-1.43	multiplet	8H	Cyclopentyl ($(\text{CH}_2)_4$)
1.37-1.32	multiplet	Cyclopentyl ($(\text{CH}_2)_4$)	

Data obtained from a patent description.[3]

In-Depth Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of **methyl cyclopentylphenylglycolate** provides a clear fingerprint of its molecular structure.

- **Aromatic Protons (7.65-7.25 ppm):** The signals in the downfield region are characteristic of protons on a phenyl ring. The integration of 5H confirms the presence of a monosubstituted benzene ring. The complex multiplet pattern arises from the spin-spin coupling between the ortho, meta, and para protons.
- **Methyl Protons (3.77 ppm):** The sharp singlet integrating to 3H is unequivocally assigned to the methyl protons of the ester group. Its singlet nature indicates the absence of any adjacent protons.
- **Hydroxyl Proton (3.74 ppm):** The singlet at 3.74 ppm, integrating to 1H, is assigned to the hydroxyl proton. The chemical shift of hydroxyl protons can vary depending on concentration and solvent, and it often appears as a broad singlet. In this case, its sharp nature suggests minimal hydrogen bonding.
- **Methine Proton (2.90 ppm):** The pentet at 2.90 ppm is assigned to the methine proton of the cyclopentyl group, which is directly attached to the chiral center. The pentet multiplicity arises from coupling to the four adjacent methylene protons on the cyclopentyl ring.
- **Cyclopentyl Protons (1.69-1.32 ppm):** The complex multiplets in the upfield region, integrating to 8H, correspond to the four methylene groups of the cyclopentyl ring. The overlapping signals are due to the similar chemical environments of these protons.

Figure 2: Correlation of ^1H NMR signals with the molecular structure.

Part 2: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": Deeper Structural Insights

While ^1H NMR reveals the proton framework, ^{13}C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, allowing for the confirmation of the number and types of

carbon atoms present. Broadband proton decoupling is a standard technique applied in ^{13}C NMR to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each carbon. This simplification is crucial for analyzing complex molecules.

Experimental Protocol: Optimizing for a Less Sensitive Nucleus

The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ^{13}C nucleus necessitate different experimental parameters compared to ^1H NMR.

- Sample Preparation:
 - A more concentrated sample is required, typically 50-100 mg of **methyl cyclopentylphenylglycolate**.
 - Dissolve in ~0.7 mL of CDCl_3 with TMS as the internal standard.
- Instrumental Parameters (e.g., 75 or 125 MHz Spectrometer):
 - Pulse Program: A standard ^{13}C experiment with broadband proton decoupling (e.g., 'zgpg30' on Bruker instruments).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): A longer delay of 2-5 seconds is often used to allow for the slower relaxation of quaternary carbons.
 - Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
 - Spectral Width: A wide spectral width of ~200-220 ppm is necessary to cover the entire range of carbon chemical shifts.
- Data Processing:
 - Similar to ^1H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.

- The solvent peak (CDCl_3 at ~ 77.16 ppm) can be used for calibration if TMS is not present or as a secondary reference.

Data Presentation: Predicted ^{13}C NMR Spectral Data

As of the writing of this guide, a publicly available experimental ^{13}C NMR spectrum for **methyl cyclopentylphenylglycolate** was not found. However, based on established chemical shift correlations and data from similar structures, a predicted spectrum is presented below. This serves as a guide for researchers in interpreting their own experimental data.

Predicted Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 175	Quaternary	Carbonyl ($\text{C}=\text{O}$)
~ 140	Quaternary	Phenyl ($\text{C}-1'$)
~ 128.5	CH	Phenyl ($\text{C}-3'$, $\text{C}-5'$)
~ 128.0	CH	Phenyl ($\text{C}-4'$)
~ 126.0	CH	Phenyl ($\text{C}-2'$, $\text{C}-6'$)
~ 80	Quaternary	α -Carbon ($\text{C}\alpha$)
~ 52	CH_3	Methyl (OCH_3)
~ 45	CH	Methine ($\text{C}-1''$)
~ 26	CH_2	Cyclopentyl ($\text{C}-2''$, $\text{C}-5''$)
~ 24	CH_2	Cyclopentyl ($\text{C}-3''$, $\text{C}-4''$)

In-Depth Interpretation of the Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum provides a logical framework for the carbon environments within the molecule.

- Carbonyl Carbon (~ 175 ppm): The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two attached oxygen atoms.

- **Aromatic Carbons (~140-126 ppm):** Six distinct signals are anticipated for the phenyl ring carbons, although some may overlap. The quaternary carbon (C-1') attached to the chiral center will be the most downfield of the aromatic signals. The other five CH carbons will appear in the typical aromatic region.
- **α -Carbon (~80 ppm):** The quaternary α -carbon, bonded to the hydroxyl group, the phenyl ring, the cyclopentyl ring, and the carbonyl group, is significantly deshielded and is expected to appear around 80 ppm.
- **Methyl Carbon (~52 ppm):** The methyl carbon of the ester group will resonate in the typical range for an O-methyl group.
- **Cyclopentyl Carbons (~45-24 ppm):** The five carbons of the cyclopentyl ring will appear in the aliphatic region. The methine carbon (C-1'') will be the most downfield of this group due to its proximity to the chiral center. The four methylene carbons will likely appear as two distinct signals due to symmetry.

Figure 3: Predicted correlation of ^{13}C NMR signals with the molecular structure.

Part 3: Infrared (IR) Spectroscopy

The "Why": Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present. For **methyl cyclopentylphenylglycolate**, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH), carbonyl (C=O), and ester (C-O) functionalities, as well as the aromatic and aliphatic C-H bonds.

Experimental Protocol: A Straightforward Approach

Acquiring an IR spectrum is a relatively simple process.

- **Sample Preparation:**
 - For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

- Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.
- Instrumental Parameters (FT-IR Spectrometer):
 - Spectral Range: Typically 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} is generally sufficient for routine analysis.
 - Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - A background spectrum of the empty sample compartment is first collected and automatically subtracted from the sample spectrum.
 - The resulting spectrum is displayed as percent transmittance versus wavenumber (cm^{-1}).

Data Presentation: IR Spectral Data

The following table summarizes the key IR absorption bands for **methyl cyclopentylphenylglycolate**.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Assignment
~3500	Strong, Broad	O-H Stretch	Hydroxyl Group
~3060, 3030	Medium	C-H Stretch	Aromatic C-H
~2960, 2870	Strong	C-H Stretch	Aliphatic C-H (Cyclopentyl, Methyl)
~1730	Strong, Sharp	C=O Stretch	Ester Carbonyl
~1600, 1495	Medium	C=C Stretch	Aromatic Ring
~1450	Medium	C-H Bend	Aliphatic C-H
~1250, 1150	Strong	C-O Stretch	Ester C-O
~730, 695	Strong	C-H Bend	Monosubstituted Benzene

Data obtained from the NIST Chemistry WebBook.

In-Depth Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups in **methyl cyclopentylphenylglycolate**.

- O-H Stretch (~3500 cm⁻¹): The strong, broad absorption band in this region is a classic indicator of a hydroxyl group involved in hydrogen bonding.
- C-H Stretches (~3060-2870 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic cyclopentyl and methyl groups.
- C=O Stretch (~1730 cm⁻¹): The very strong and sharp absorption at approximately 1730 cm⁻¹ is a clear indication of the carbonyl group of the ester functionality.
- C=C Stretches (~1600, 1495 cm⁻¹): These medium-intensity bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

- C-O Stretches ($\sim 1250, 1150\text{ cm}^{-1}$): The strong absorptions in this region are attributed to the asymmetric and symmetric stretching vibrations of the C-O bonds of the ester group.
- C-H Bends ($\sim 730, 695\text{ cm}^{-1}$): The strong out-of-plane C-H bending vibrations in this region are characteristic of a monosubstituted benzene ring.

Figure 4: Correlation of key IR absorption bands with the molecular structure.

Conclusion: A Cohesive Spectroscopic Portrait

The combined analysis of ^1H NMR, predicted ^{13}C NMR, and IR spectroscopy provides a comprehensive and self-validating spectroscopic portrait of **methyl cyclopentylphenylglycolate**. Each technique offers a unique and complementary perspective on the molecular structure, and together they allow for an unambiguous identification of this compound. This guide serves as a valuable resource for researchers, providing not only the spectral data but also the underlying principles and experimental considerations necessary for robust scientific inquiry.

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- To cite this document: BenchChem. [Spectroscopic Elucidation of Methyl Cyclopentylphenylglycolate: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023521#spectroscopic-data-for-methyl-cyclopentylphenylglycolate-nmr-ir]

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